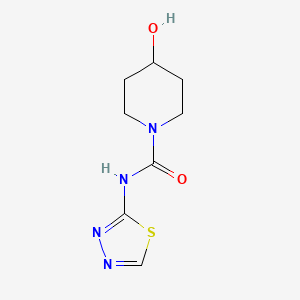

4-hydroxy-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound that contains two nitrogen atoms at positions 3 and 4 and sulfur at position 1 . It has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .

Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts . Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds .Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis

1,3,4-Thiadiazoles are formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . They can also be formed through reactions of N-benzylidenebenzohydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .Physical and Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds. Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Mécanisme D'action

Safety and Hazards

Orientations Futures

Given the wide range of biological activities of 1,3,4-thiadiazole derivatives, there is ongoing interest in synthesizing new derivatives and testing them for various pharmacological activities . Structural modifications of the 1,3,4-thiadiazole ring could result in highly effective and less toxic compounds, offering good prospects for future drug development .

Propriétés

IUPAC Name |

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c13-6-1-3-12(4-2-6)8(14)10-7-11-9-5-15-7/h5-6,13H,1-4H2,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEHCCRXPHUUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-1-{[(2-chlorobenzyl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5900056.png)

![(2S)-2-[(1-adamantylacetyl)amino]pentanedioic acid](/img/structure/B5900075.png)

![4'-(3,3-dimethylbutyl)-1-propionyl-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5900087.png)

![3-chloro-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}isonicotinamide](/img/structure/B5900090.png)

![N-ethyl-N-(4-methoxybenzyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5900104.png)

![(2S)-1-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B5900111.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]ethyl}-3,5-dimethyladamantane-1-carboxamide](/img/structure/B5900119.png)

![methyl (2S)-{[2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoyl]amino}(phenyl)acetate](/img/structure/B5900124.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B5900131.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5900143.png)

![2-[{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}(2-thienylmethyl)amino]butan-1-ol](/img/structure/B5900147.png)